(-)-Pulegone

Catalog No.
S600921
CAS No.
3391-90-0
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Pulegone

CAS Number

3391-90-0

Product Name

(-)-Pulegone

IUPAC Name

(5S)-5-methyl-2-propan-2-ylidenecyclohexan-1-one

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-6H2,1-3H3/t8-/m0/s1

InChI Key

NZGWDASTMWDZIW-QMMMGPOBSA-N

SMILES

CC1CCC(=C(C)C)C(=O)C1

Solubility

In water, 276 mg/L at 25 °C (est)
Practically insoluble in water
Miscible with alcohol. ether, chloroform
insoluble in water; soluble in oils; miscible to soluble in alcohol
miscible (in ethanol)

Synonyms

(S)-5-Methyl-2-(1-methylethylidene)-cyclohexanone; (S)-(-)-p-Menth-4(8)-en-3-one; (-)-Pulegone; (1S)-Pulegone; (S)-(-)-Pulegone; (S)-Pulegone; l-Pulegone

Canonical SMILES

CC1CCC(=C(C)C)C(=O)C1

Isomeric SMILES

C[C@H]1CCC(=C(C)C)C(=O)C1

(-)-Pulegone is a monoterpene ketone primarily derived from various essential oils, particularly those of the Labiatae family, such as Agastache formosanum. It possesses a distinctive minty aroma and is characterized by its chemical formula, C${10}$H${12}$O, and its structure, which features a cyclohexane ring with a carbonyl group. The compound exists in two enantiomeric forms: (R)-(+)-pulegone and (S)-(-)-pulegone, with the latter being the focus of various studies due to its unique biological activities and potential applications in pharmaceuticals and natural products .

The mechanism of action of (-)-pulegone is not fully understood, but its toxicity is believed to be associated with its ability to inhibit the enzyme gamma-aminobutyric acid (GABA) transaminase []. GABA is a neurotransmitter that plays a crucial role in the nervous system, and its inhibition can lead to seizures and other neurological effects [].

  • Biological Activities: Researchers investigate the potential therapeutic effects of (-)-pulegone in various areas, including:
    • Anti-inflammatory properties: Studies explore the potential of (-)-pulegone to reduce inflammation, with some evidence suggesting its effectiveness in alleviating pain associated with inflammatory conditions. [Source: National Institutes of Health (.gov) ]
    • Insecticidal properties: As a natural insecticide, (-)-pulegone is being studied for its potential as a more environmentally friendly alternative to synthetic insecticides. [Source: Wikipedia ]
  • Chemical Properties and Analysis: Research explores the chemical properties of (-)-pulegone and its interactions with other molecules. This includes:
    • Isolation and characterization: Studies investigate methods for isolating and purifying (-)-pulegone from various plant sources and analyzing its chemical structure. [Source: PubChem ]
    • Degradation and stability: Research examines the breakdown pathways of (-)-pulegone in different environments and its stability under various conditions.

(-)-Pulegone undergoes several metabolic transformations in biological systems. Key reactions include:

  • Oxidation: (-)-Pulegone can be oxidized to 9-hydroxypulegone through a free radical mechanism. This hydroxylated derivative may further cyclize to form (R)-(+)-menthofuran, a significant metabolite .
  • Reduction: The compound can be reduced to pulegol, another important monoterpene .
  • Isomerization: (-)-Pulegone can isomerize to isopulegone, which can also undergo similar metabolic pathways .
  • Conjugation: Metabolites such as menthofuran can conjugate with glutathione, leading to detoxification pathways .

(-)-Pulegone exhibits various biological activities that have garnered interest in pharmacology:

  • Analgesic Effects: Studies indicate that (-)-pulegone has significant antinociceptive properties, effectively reducing pain responses in both chemical and thermal models of nociception. This suggests potential use as an analgesic agent .
  • CNS Depressant: It has been shown to decrease locomotor activity and increase sedation in animal models, indicating central nervous system depressant effects .
  • Anticonvulsant Properties: The compound increases the latency of convulsions in pentylenetetrazole-induced seizure models, suggesting potential anticonvulsant activity .

Several methods for synthesizing (-)-pulegone have been explored:

  • Natural Extraction: The most common method involves extracting the compound from essential oils of plants such as Mentha species or Agastache formosanum.
  • Chemical Synthesis: Laboratory synthesis can be achieved through various routes including the cyclization of related precursors or through enzymatic reactions that mimic natural biosynthetic pathways. For example, starting from limonene or other terpenes can yield (-)-pulegone through controlled oxidation and rearrangement reactions .

(-)-Pulegone has diverse applications across several fields:

  • Flavoring Agent: Due to its minty flavor profile, it is used in food and beverage industries as a flavoring agent.
  • Fragrance Industry: Its pleasant aroma makes it a popular choice in perfumes and scented products.
  • Pharmaceuticals: The compound's analgesic and CNS depressant properties have led to investigations into its potential use in pain management and other therapeutic areas .

Research on the interactions of (-)-pulegone with other substances highlights its metabolic pathways and potential toxicological effects:

  • Metabolic Interactions: Studies indicate that (-)-pulegone is metabolized to menthofuran, which may exhibit different pharmacological effects. Understanding these interactions is crucial for assessing safety and efficacy in therapeutic applications .
  • Toxicity Assessments: Repeated dosing studies have shown that high levels of (-)-pulegone can lead to the formation of toxic metabolites, necessitating careful evaluation of its use in food products and supplements .

Several compounds share structural similarities with (-)-pulegone, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Properties
IsopulegoneIsopropenyl side-chainRapidly absorbed; used as a flavoring agent
MenthofuranMajor metabolite of pulegoneExhibits stronger analgesic properties
PiperitenoneSimilar ketone structureUsed for its insect repellent properties
CarvoneMonoterpene with a different ketone positionKnown for distinct minty aroma; used in flavors
LimoneneNon-ketone monoterpeneCommonly used for its citrus scent; less polar

These compounds are notable for their varying degrees of bioactivity and applications in industry. (-)-Pulegone's unique combination of analgesic properties and pleasant aroma distinguishes it within this group.

Physical Description

Colourless to yellow liquid, herbaceous-minty, resinous odou

Color/Form

Oil
Oily liquid

XLogP3

2.8

Boiling Point

224 °C

Density

0.9323 at 20 °C
0.927-0.939

LogP

log Kow = 3.08

Odor

Pleasant odor, midway between peppermint and campho

UNII

HL7Z89M60H

GHS Hazard Statements

Aggregated GHS information provided by 401 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (97.26%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

The therapeutic indications for peppermint oil and mint oil are mainly related to common cold and gastrointestinal disturbances and presumably the vast majority of these products are used in selfmedication. An underreporting of side effects may be suspected.

Mechanism of Action

In rats pulegone (300 mg i.p.) caused dilation of the central veins and distension of sinusoidal spaces within 6 hours and centrilobular necrosis was observable starting at 12 hours. Electron microscopy after 24 hours showed degeneration of endoplasmic reticulum, swelling of mitochondria and nuclear changes. It has been suggested that metabolites of (R)-(+)-pulegone deactivate cytochrome P450s by modifying the prosthetic hem group or the apoprotein . In human liver microsomes in vitro, (R)-(+)-menthofuran specifically inhibits CYP2A6 and adducts with this enzyme have been isolated. CYP1A2, CYP2D6, CYP2E1 or CYP3A4 were not similarly inactivated.
(R)-(+)-Pulegone and its metabolite, (R)-(+)-menthofuran, are hepatotoxic and produce similar effects following i.p. injection in mice. These effects are similar to those reported following human intoxication with pennyroyal oil.

Vapor Pressure

0.123 mm Hg at 25 °C (extrapolated)

Pictograms

Irritant

Irritant

Other CAS

89-82-7

Associated Chemicals

Menthofuran; 494-90-6

Wikipedia

(-)-pulegone

Dates

Modify: 2023-08-15

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